molecular formula C10H21NO2 B1443995 Ethyl 2-amino-5,5-dimethylhexanoate CAS No. 1341792-94-6

Ethyl 2-amino-5,5-dimethylhexanoate

Cat. No. B1443995
M. Wt: 187.28 g/mol
InChI Key: VEQMQWAIJIYCFK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5,5-dimethylhexanoate hydrochloride, also known as DMAA HCL, is a synthetic compound often used in scientific experiments . It is a white crystalline powder that is soluble in water. It was originally developed as a nasal decongestant, but its usage was halted due to safety concerns.


Synthesis Analysis

DMAA HCL can be synthesized through a reaction between 2-aminoisocaproic acid and ethyl chloroacetate. The resulting product is then hydrolyzed with hydrochloric acid to form DMAA HCL.


Molecular Structure Analysis

The molecular formula of DMAA HCL is C10H22ClNO2. Its structure contains an amino group, a carboxylic acid group, and a methyl group attached to the carbon atom. The InChI code is 1S/C10H21NO2.ClH/c1-5-13-9(12)8(11)6-7-10(2,3)4;/h8H,5-7,11H2,1-4H3;1H .


Physical And Chemical Properties Analysis

DMAA HCL has a molecular weight of 223.74 g/mol . It has a melting point of approximately 138-141°C. It is highly soluble in water, alcohol, and acetone. DMAA HCL is a chiral compound, which means that it exists in two enantiomeric forms.

Scientific Research Applications

Organic Synthesis and Catalysis

Ethyl 2-amino-5,5-dimethylhexanoate serves as a crucial intermediate in the synthesis of complex organic molecules. For instance, its derivatives have been employed in phosphine-catalyzed annulation reactions to create ethyl 5-(tert-butyl)-2-phenyl-1-tosyl-3-pyrroline-3-carboxylate, showcasing its utility in generating structurally diverse compounds with potential biological activities (Andrews & Kwon, 2012). Additionally, catalyst-free domino reactions involving Ethyl 2-amino-5,5-dimethylhexanoate derivatives have been developed, highlighting the compound's role in facilitating the synthesis of furanones, which exhibit significant bioactivity (Zhao et al., 2020).

Materials Science

In materials science, Ethyl 2-amino-5,5-dimethylhexanoate-related compounds, specifically metal 2-ethylhexanoates, have found widespread applications as precursors for the synthesis of advanced materials. These compounds are crucial for developing metal-organic frameworks, catalysts, and polymers, demonstrating the compound's foundational role in creating novel materials with enhanced properties (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

Pharmaceutical Research

Ethyl 2-amino-5,5-dimethylhexanoate derivatives have been explored for their pharmaceutical applications, especially in the development of novel anticancer agents. Research into structure-activity relationships (SAR) of these derivatives has led to the identification of compounds with potent anticancer activities, underscoring the potential of Ethyl 2-amino-5,5-dimethylhexanoate derivatives in overcoming drug resistance in cancer cells and enhancing the efficacy of existing cancer therapies (Das et al., 2009).

Photovoltaic Applications

In the field of renewable energy, derivatives of Ethyl 2-amino-5,5-dimethylhexanoate have been utilized in the fabrication of organic-inorganic photodiode devices. These compounds contribute to the development of photovoltaic properties, enhancing the efficiency and performance of solar energy conversion systems (Zeyada, El-Nahass, & El-Shabaan, 2016).

Sustainability and Green Chemistry

The application of Ethyl 2-amino-5,5-dimethylhexanoate and its derivatives extends to sustainability metrics and green chemistry. Research into the catalytic production of higher alcohols from ethanol, using these compounds, showcases the potential for developing environmentally friendly chemical processes that align with sustainability goals (Patel et al., 2015).

Safety And Hazards

The safety information for DMAA HCL includes a warning signal word and several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 2-amino-5,5-dimethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-5-13-9(12)8(11)6-7-10(2,3)4/h8H,5-7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQMQWAIJIYCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5,5-dimethylhexanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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